molecular formula C11H13Cl2NO B5790161 N-tert-butyl-3,4-dichlorobenzamide

N-tert-butyl-3,4-dichlorobenzamide

Cat. No.: B5790161
M. Wt: 246.13 g/mol
InChI Key: DRRHRGANNZZVHF-UHFFFAOYSA-N
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Description

N-tert-butyl-3,4-dichlorobenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the class of substituted benzamides, which are frequently explored as core structures in the development of bioactive molecules. While specific biological data for this compound is not available in the public domain, structurally similar dichlorobenzamide derivatives have been investigated for a range of therapeutic applications. For instance, research indicates that amide compounds featuring a 3,4-dichlorobenzamide moiety can serve as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, making them promising scaffolds for novel antibacterial agents, particularly against Gram-positive pathogens . Furthermore, other benzamide analogues have been reported in patent literature for their potential use in the treatment of metabolic disorders . The tert-butyl group incorporated into the amide nitrogen is a common feature in drug discovery, often used to modulate the compound's steric and metabolic properties. This product is intended for research and development purposes, such as use as a synthetic intermediate or as a building block in the construction of more complex molecules for biological screening. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-tert-butyl-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRHRGANNZZVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Reduction: Corresponding amine derivatives.

    Oxidation: Oxidized forms of the compound, potentially leading to ring-cleavage products.

Scientific Research Applications

N-tert-butyl-3,4-dichlorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3,4-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2,3-dichlorobenzamide
  • N-tert-butyl-4-chlorobenzamide
  • N-tert-butyl-3,5-dichlorobenzamide

Uniqueness

N-tert-butyl-3,4-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes.

Q & A

Q. Q: What are the standard synthetic routes for N-tert-butyl-3,4-dichlorobenzamide, and how can reaction conditions be optimized?

A: The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 3,4-dichlorobenzoyl chloride with tert-butylamine in an inert solvent (e.g., dichloromethane) using a base like triethylamine to neutralize HCl . Optimization includes:

  • Temperature control : Maintain 0–5°C to minimize side reactions.
  • Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.
    Characterization via 1H NMR^1 \text{H NMR} (e.g., tert-butyl singlet at δ 1.4 ppm) and IR (amide C=O stretch ~1650 cm1^{-1}) is critical .

Advanced Synthetic Challenges

Q. Q: How can competing hydrolysis of 3,4-dichlorobenzoyl chloride be mitigated during synthesis?

A: Hydrolysis to 3,4-dichlorobenzoic acid is a common side reaction. Strategies include:

  • Anhydrous conditions : Use molecular sieves or dry solvents.
  • Slow amine addition : Prevents local pH spikes that promote hydrolysis.
  • Low-temperature kinetics : Reduces reactivity of water impurities .
    Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and quantify byproducts using HPLC-MS .

Structural Confirmation

Q. Q: What advanced spectroscopic or crystallographic methods validate the structure of this compound?

A: Beyond basic NMR/IR:

  • X-ray crystallography : Resolves bond angles and confirms stereochemistry (e.g., orthorhombic crystal system, space group P21_121_121_1) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]+^+ at m/z 300.0452 (calc. 300.0455) .
  • 13C NMR^{13} \text{C NMR} : Distinct signals for carbonyl (δ 168 ppm) and aromatic carbons (δ 125–140 ppm) .

Biological Activity Profiling

Q. Q: What methodologies assess the antimicrobial activity of this compound?

A: Use standardized protocols:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Time-kill studies : Monitor log-phase reduction over 24 hours.
  • Cytotoxicity screening : Compare IC50_{50} values in mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Data Contradictions in Bioactivity Studies

Q. Q: How to reconcile discrepancies in reported IC50_{50}50​ values across studies?

A: Potential factors include:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays).
  • Compound purity : Verify via HPLC (>98% purity) to exclude batch effects.
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and control for passage number .
    Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) improves reliability .

Computational Modeling

Q. Q: What in silico approaches predict the binding affinity of this compound to target proteins?

A:

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cytochrome P450) using PDB structures.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Corrogate substituent effects (e.g., Cl position) on activity using Hammett σ constants .

Stability and Degradation Analysis

Q. Q: How to evaluate the hydrolytic stability of this compound under physiological conditions?

A:

  • pH-dependent studies : Incubate in buffers (pH 1–9) at 37°C, sampling at intervals (0–48 hrs).
  • LC-MS/MS quantification : Track degradation products (e.g., tert-butylamine release).
  • Arrhenius kinetics : Calculate activation energy (EaE_a) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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